N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide" is a derivative of cyclopentanecarboxamide with an amino and chloro substituent on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and functionalities. For instance, the synthesis of related compounds using the Gewald reaction is mentioned, which is a method for synthesizing thiophene derivatives . Additionally, the papers discuss the biological activities of these compounds, such as anti-inflammatory, antioxidant, and antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves the Gewald reaction, which is a multi-component reaction that allows for the introduction of a thiophene ring into the molecule . This reaction is versatile and can be used to create a variety of substituted thiophene derivatives. The synthesis process typically involves the condensation of amines with other reactants such as cyanoacetate and aldehydes to form the desired product .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, and X-ray crystallography . For example, the crystal structure of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was determined to belong to the triclinic space group with specific cell parameters and exhibited intramolecular and intermolecular hydrogen bonding, contributing to the stabilization of the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their bioactivity studies. The compounds have been tested for their potential anti-inflammatory, antioxidant, and antimicrobial activities . These activities suggest that the compounds can participate in chemical reactions with biological targets, which is indicative of their reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using spectroscopic and crystallographic methods. The vibrational and electronic spectra provide information about the functional groups present and their electronic environment . Additionally, the density functional theory (DFT) calculations help in understanding the ground state molecular geometries, vibrational frequencies, and electronic properties . The cytotoxicity of these compounds has also been evaluated, indicating their potential as therapeutic agents .
Scientific Research Applications
Antimicrobial and Antifungal Activity
Several derivatives of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide have demonstrated potential in antimicrobial and antifungal applications. For instance, compounds synthesized from this chemical structure have shown significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008; Arora et al., 2013). Moreover, certain derivatives have exhibited higher insecticidal activity than reference insecticides, highlighting their potential in agricultural applications (Abdel-Raheem et al., 2021).
Supramolecular Self-Assembly
Research into the stereochemistry and crystallography of cyclopentanecarboxamide derivatives, including those similar to N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide, has provided insights into supramolecular self-assembly. These studies have explored the hydrogen bonding patterns and the formation of various supramolecular structures, contributing to our understanding of molecular self-assembly in crystal engineering (Kălmăn et al., 2001).
Anticonvulsant Properties
Enaminones derived from compounds structurally related to N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide have been reported to possess anticonvulsant properties. These compounds have been compared favorably to established anticonvulsants such as phenytoin and carbamazepine, highlighting their potential therapeutic applications (Eddington et al., 2000).
Antioxidant Activity
Derivatives of N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide have been evaluated for their antioxidant activity. This research contributes to the exploration of new compounds with potential applications in combating oxidative stress-related diseases (Kumar et al., 2008).
Safety And Hazards
properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-7-9(14)5-6-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILZVVYZHYVPME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-chlorophenyl)cyclopentanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.